molecular formula C13H16N2O B3252874 (S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] CAS No. 220099-90-1

(S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]

Cat. No.: B3252874
CAS No.: 220099-90-1
M. Wt: 216.28 g/mol
InChI Key: OCKIPDMKGPYYJS-CYBMUJFWSA-N
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Description

(S)-3’H-4-Azaspiro[bicyclo[222]octane-2,2’-furo[2,3-b]pyridine] is a complex organic compound characterized by its unique spiro-fused bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3’H-4-Azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] typically involves a series of organic reactions. One common method includes the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclic core, and subsequent steps involve functional group modifications to introduce the spiro and azaspiro moieties .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-3’H-4-Azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Scientific Research Applications

(S)-3’H-4-Azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential as a lead compound for developing new drugs, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-3’H-4-Azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane derivatives: These compounds share a similar bicyclic core but differ in their functional groups and overall structure.

    Spiro compounds: These compounds have a spiro-fused structure but may not contain the same bicyclic core or azaspiro moiety.

Uniqueness

(S)-3’H-4-Azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] is unique due to its combination of a spiro-fused bicyclic core and an azaspiro moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

(3S)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-10-8-13(16-12(10)14-5-1)9-15-6-3-11(13)4-7-15/h1-2,5,11H,3-4,6-9H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKIPDMKGPYYJS-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3(C2)CC4=C(O3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@]3(C2)CC4=C(O3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501159346
Record name (2′S)-Spiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220099-90-1
Record name (2′S)-Spiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220099-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2′S)-Spiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]
Reactant of Route 2
(S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]
Reactant of Route 3
(S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]
Reactant of Route 4
(S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]
Reactant of Route 5
(S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]
Reactant of Route 6
(S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]

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